N-(3-ethylphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide
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Overview
Description
N-(3-ethylphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl-substituted phenyl group, a cyclohexylcarbonyl group, and a phenylalaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenylalaninamide Core: This step involves the reaction of phenylalanine with an appropriate amine to form the phenylalaninamide core.
Introduction of the Cyclohexylcarbonyl Group: The phenylalaninamide core is then reacted with a cyclohexylcarbonyl chloride in the presence of a base to introduce the cyclohexylcarbonyl group.
Ethylation of the Phenyl Group: The final step involves the ethylation of the phenyl group using an ethylating agent such as ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and cyclohexylcarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-(3-ethylphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
N-(3-ethylphenyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide can be compared with similar compounds such as:
N-(3-ethylphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of the cyclohexylcarbonyl group.
N-(3,4-dimethoxyphenyl)-N’-(4-methylcyclohexyl)ethanediamide: Contains additional methoxy groups and an ethanediamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H32N2O2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[1-(3-ethylanilino)-1-oxo-3-phenylpropan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H32N2O2/c1-3-19-10-7-11-22(16-19)26-25(29)23(17-20-8-5-4-6-9-20)27-24(28)21-14-12-18(2)13-15-21/h4-11,16,18,21,23H,3,12-15,17H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
TUZCNMUIPGUMKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(CC3)C |
Origin of Product |
United States |
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